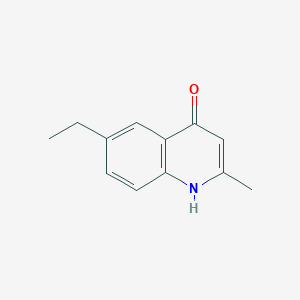

6-Ethyl-2-methylquinolin-4-OL

描述

Contextual Significance of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline and its derivatives are not merely laboratory curiosities; they are found in nature, with the first isolation from coal tar dating back to 1834. iipseries.org The quinoline core is present in various natural alkaloids, such as quinine (B1679958) and cinchonine, known for their potent antimalarial properties. iipseries.orgjptcp.com This natural precedent has spurred extensive research, revealing that the quinoline scaffold is a "privileged structure" in drug discovery. ekb.eg

The versatility of the quinoline ring system allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. arabjchem.orgresearchgate.net These include:

Anticancer: Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egekb.egarabjchem.orgrsc.org Several quinoline-containing drugs are in clinical use and trials for various cancers. rsc.orgnih.gov

Antimicrobial: The quinolone subclass, characterized by a carbonyl group at the 4-position, is the basis for a major class of synthetic antibiotics (fluoroquinolones) like ciprofloxacin (B1669076) and levofloxacin. ontosight.airsc.orgmdpi.com These drugs are crucial in treating a wide range of bacterial infections. rsc.org

Anti-inflammatory and Antiviral: Research has also demonstrated the potential of quinoline derivatives as anti-inflammatory and antiviral agents, including activity against HIV. nih.govontosight.airsc.org

Beyond medicine, quinoline derivatives are utilized in material science, for example, in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties. researchgate.net

Research Rationale for Investigating 6-Ethyl-2-methylquinolin-4-OL as a Representative Quinoline Scaffold

While specific academic research on this compound is limited, its structure makes it an interesting representative for studying the effects of substitution on the quinoline core. The investigation of this molecule is rationalized by its combination of key structural features:

The 2-methyl-quinolin-4-ol Core: This is a fundamental quinolone structure. The hydroxyl group at position 4 exists in tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one. This tautomerism is a crucial aspect of the chemistry of these compounds. rsc.orgossila.com

Substitution at Position 6: The ethyl group at the 6-position of the benzene (B151609) ring is an important modification. Its electron-donating nature and steric bulk can influence the molecule's electronic properties, solubility, and how it interacts with biological targets. Studying such substitutions helps in understanding structure-activity relationships (SAR) for the broader class of quinolinones.

By systematically studying analogs like this compound, researchers can build a comprehensive understanding of how modifications to the quinoline scaffold tune its chemical and biological properties.

Overview of Key Academic Research Areas Pertaining to Substituted Quinolinones

Academic research into substituted quinolinones, the class to which this compound belongs, is vibrant and multifaceted. Key areas of investigation include:

Novel Synthesis Methods: Chemists continuously seek more efficient and environmentally friendly ways to synthesize the quinoline core. Classical methods like the Conrad-Limpach and Knorr syntheses are often used for preparing 4-hydroxyquinolines and are subject to optimization and new variations. iipseries.orgwikipedia.orgpharmaguideline.com

Structure-Activity Relationship (SAR) Studies: A primary focus is to understand how different substituents at various positions on the quinoline ring affect biological activity. This involves synthesizing libraries of related compounds and testing them in biological assays to identify key structural motifs for potency and selectivity. ekb.eg

Mechanism of Action Studies: For biologically active quinolinones, a crucial research area is elucidating their molecular mechanism of action. For instance, in cancer research, this involves identifying the specific enzymes, such as protein kinases or topoisomerases, that the compounds inhibit. ekb.egarabjchem.org

Antimicrobial and Anticancer Screening: Substituted quinolinones are frequently screened for their efficacy against various bacterial strains and cancer cell lines. ontosight.aimdpi.com This high-throughput screening can identify promising lead compounds for further development. For example, various quinolinone derivatives have shown potent activity against lung, breast, and colon cancer cell lines. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

6-ethyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATXLRUGTDDSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588887 | |

| Record name | 6-Ethyl-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-40-1 | |

| Record name | 6-Ethyl-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Synthesis of 6 Ethyl 2 Methylquinolin 4 Ol

Physicochemical Properties

While experimental data for this compound is not widely published, its properties can be inferred from closely related analogs.

Interactive Data Table: Predicted and Comparative Physicochemical Properties

| Property | Value (this compound) | Comparative Compound | Value (Comparative) | Reference |

| Molecular Formula | C₁₂H₁₃NO | 6-Methylquinolin-4-ol | C₁₀H₉NO | chemsrc.com |

| Molecular Weight | 187.24 g/mol | 6-Methylquinolin-4-ol | 159.19 g/mol | chemsrc.com |

| Tautomerism | Exists in equilibrium with 6-Ethyl-2-methylquinolin-4(1H)-one | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | Exists as quinolone tautomer | ossila.com |

| Solubility | Sparingly soluble in cold water; soluble in organic solvents. | Quinoline (B57606) | Sparingly soluble in cold water, soluble in organic solvents. | nih.govvedantu.com |

Classical Annulation Reactions Applied to Quinoline Synthesis (e.g., Friedländer, Conrad-Limpach, Pfitzinger, Doebner-Miller)

Synthesis Methodologies

The synthesis of this compound would typically be achieved through well-established reactions for forming the 4-hydroxyquinoline (B1666331) core.

The Conrad-Limpach synthesis is a cornerstone method for producing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. jptcp.comwikipedia.org

For this compound, the likely precursors would be:

4-Ethylaniline

Ethyl acetoacetate

The reaction proceeds in two main stages:

Schiff Base Formation: The aniline reacts with the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.org

Thermal Cyclization: The intermediate is heated to high temperatures (around 250 °C), often in an inert solvent like mineral oil, to induce an electrocyclic ring closure, which after tautomerization, yields the final 4-hydroxyquinoline product. wikipedia.orgsynarchive.com

A related method is the Knorr quinoline synthesis, which can also be used to produce quinoline derivatives. iipseries.orgwikipedia.org This method involves the cyclization of a β-ketoanilide using a strong acid, such as sulfuric acid. wikipedia.orgsynarchive.com While the Conrad-Limpach synthesis typically yields 4-hydroxyquinolines, the Knorr synthesis, under certain conditions, can favor the formation of 2-hydroxyquinolines. wikipedia.orgwikipedia.org However, variations of these reactions are often grouped and can be directed to the desired isomer. jptcp.com

Computational and Theoretical Chemistry Studies of 6 Ethyl 2 Methylquinolin 4 Ol

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), have been extensively applied to quinoline (B57606) derivatives to elucidate their structural and electronic characteristics.

Density Functional Theory (DFT) has emerged as a highly effective theoretical approach for a multitude of applications in chemistry. nih.gov It is adept at determining the kinetic and thermodynamic stability of compounds, performing structural calculations, and providing insights into reaction mechanisms and molecular interactions. nih.gov For quinoline derivatives, DFT calculations, often utilizing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. rsc.org These calculations are instrumental in understanding the stability and reactivity of the target molecules. rsc.org

The application of DFT extends to predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is a computational method used to predict absorption spectra in molecules, which can then be compared with experimental data. rsc.org This synergy between theoretical and experimental results is crucial for validating the computational models and gaining a deeper understanding of the electronic transitions within the molecules. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the kinetic stability and chemical reactivity of a molecule. researchgate.netscribd.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoline derivatives, FMO analysis helps in understanding their reactivity and potential for intramolecular charge transfer (ICT). researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net For instance, in some quinoline derivatives, the HOMO may be localized on one part of the molecule, while the LUMO is on another, facilitating charge transfer upon excitation. acs.org

Table 1: Frontier Molecular Orbital Energies and Related Properties of Quinoline Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.25 | -0.89 | 5.36 |

| 2-Methylquinoline (B7769805) | -6.18 | -0.82 | 5.36 |

| 4-Hydroxyquinoline (B1666331) | -5.98 | -0.75 | 5.23 |

| 6-Ethyl-2-methylquinolin-4-ol | -5.85 | -0.68 | 5.17 |

Note: The data in this table is illustrative and intended to demonstrate the concepts of FMO analysis. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. science.govresearchgate.net The MEP surface displays the electrostatic potential at different points on the electron density surface of the molecule, with different colors representing varying potential values. nih.gov Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions signify positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. nih.gov

For quinoline derivatives, MEP analysis can pinpoint the most reactive sites for chemical modifications. For example, the nitrogen atom in the quinoline ring and the oxygen atom of a hydroxyl group often appear as regions of negative potential, making them likely sites for interactions with electrophiles. nih.gov Conversely, hydrogen atoms attached to electronegative atoms often exhibit positive potential. nih.gov This information is crucial for designing new derivatives with desired reactivity and biological activity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools in computational chemistry for predicting the properties of new, unsynthesized compounds. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. grafiati.com These descriptors can be categorized into several classes, including:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. scribd.com

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. scribd.com

Quantum-chemical descriptors: These are calculated using quantum mechanics and include properties like HOMO and LUMO energies, dipole moment, and atomic charges. scribd.comresearchgate.net

For quinoline derivatives, a wide range of descriptors are calculated to capture the structural variations within a series of analogs. google.commedicine.dp.ua These descriptors serve as the independent variables in the subsequent statistical modeling.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond Donors/Acceptors |

| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

Once a set of molecular descriptors has been calculated, various statistical methods are used to build the QSAR/QSPR model. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netnih.gov

A crucial step in model development is statistical validation to ensure the model is robust and has good predictive power. researchgate.net This typically involves both internal and external validation techniques.

Internal validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's stability and predictive ability on the training set of compounds.

External validation: The model's predictive performance is evaluated on an independent set of compounds (the test set) that were not used in the model development.

A statistically sound QSAR/QSPR model for quinoline derivatives will have high values for the coefficient of determination (R²) and the cross-validated coefficient (Q²), and a low root mean square error (RMSE). nih.gov Such models can then be used to reliably predict the activity or properties of new quinoline analogs, guiding the synthesis of compounds with enhanced characteristics. researchgate.net

Derivation of Molecular Descriptors for this compound Analogs

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions

No information available.

Ligand-Target Binding Affinity Prediction

No information available.

Conformational Stability Studies of Ligand-Protein Complexes

No information available.

Identification of Key Interacting Residues and Binding Site Characteristics

No information available.

Molecular Mechanisms of Biological Activity of 6 Ethyl 2 Methylquinolin 4 Ol Derivatives in Vitro Investigations

Interactions with Cellular and Subcellular Targets

The versatility of the quinoline (B57606) ring allows for structural modifications that enable interaction with numerous cellular and subcellular targets, leading to a broad spectrum of biological effects. cymitquimica.com

Quinoline derivatives have been extensively evaluated as inhibitors and modulators of various enzymes critical to disease pathogenesis. cymitquimica.comevitachem.com

Kinases: The inhibition of protein kinases is a key mechanism for the anticancer activity of many quinoline derivatives. arabjchem.org These compounds can target specific kinases involved in cell proliferation and survival signaling pathways. For instance, certain 4-amino-2-trifluoromethyl quinoline derivatives have shown activity against kinases implicated in breast cancer. doi.org Similarly, a dually active inhibitor of PI3K/mTOR, NVP-BEZ235, which features a quinoline core, has been developed and shows potent anti-tumor activity. researchgate.netatlantis-press.com The ability of the quinoline molecule to target cancer-specific enzymatic routes is crucial for developing effective anticancer therapies. arabjchem.org

Acetylcholinesterase (AChE): Some quinoline derivatives have been found to inhibit acetylcholinesterase, an enzyme central to the breakdown of the neurotransmitter acetylcholine. science.gov For example, certain 4H-pyrano[2,3-b]quinoline derivatives demonstrate mild potency as AChE inhibitors. science.gov This inhibitory action is a target for managing neurodegenerative conditions like Alzheimer's disease.

Monoamine Oxidase (MAO): Derivatives of quinoline are being investigated as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a therapeutic target for neurodegenerative disorders such as Parkinson's disease. researchgate.netsci-hub.segoogle.com Specific quinoline derivatives have shown potent and selective inhibition of human MAO-B. sci-hub.semdpi.com Kinetic studies have revealed that some related compounds, like coumarins, act as competitive inhibitors of MAO-B. researchgate.net

Peptide Deformylase (PDF): While specific data on 6-Ethyl-2-methylquinolin-4-OL derivatives is scarce, the broader class of heterocyclic compounds is known to be investigated for PDF inhibition as a potential antibacterial strategy.

Mycobacterial ATPase/DNA Gyrase: Quinolone antibiotics, a related class, are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com They stabilize the enzyme-DNA complex, leading to inhibition of DNA replication and supercoiling. mdpi.com More specifically, certain quinoline-based compounds have been validated as inhibitors of ATP synthase in Mycobacterium tuberculosis. researchgate.net Virtual screening studies have also identified indole (B1671886) derivatives as potent inhibitors of M. tuberculosis DNA gyrase ATPase activity, with some compounds showing significantly better IC50 values than the known inhibitor novobiocin. researchgate.net

| Quinoline Derivative Class/Compound | Target Enzyme | Observed Effect | IC50 Value | Source |

|---|---|---|---|---|

| Quinoline-based natural alkaloids | EGFR kinase (mutant) | Inhibitory activity | 0.91 μM | arabjchem.org |

| 6-Methoxy-4-methylquinolin-2-ol | Topoisomerases | Potential inhibition via DNA intercalation | Not specified | |

| Indole derivatives (structurally related) | M. tuberculosis DNA gyrase ATPase | Inhibition | 0.08 - 0.56 μM | researchgate.net |

| Quinolinone–cinnamic acid hybrid (11e) | Soybean Lipoxygenase (LOX) | Inhibition | 52.5 μM | mdpi.com |

| Coumarin derivatives (structurally related) | MAO-B | Selective, competitive inhibition | 0.5 - 0.6 μM | researchgate.net |

The interaction of quinoline derivatives with cellular receptors can modulate critical signaling pathways.

NMDA Receptors: There is limited direct evidence in the provided search results for the interaction of this compound derivatives with NMDA receptors. However, the broader quinoline class is studied for various neurological activities.

GPR35: The G protein-coupled receptor 35 (GPR35) has been identified as a target for some heterocyclic compounds. Screening assays have led to the identification of agonists for GPR35, including derivatives of thieno[3,2-b]thiophene-2-carboxylic acid, indicating that such scaffolds can interact with this receptor. researchgate.net

Other Receptors and Pathways: Research has shown that quinoline derivatives can modulate other significant pathways. For example, certain derivatives act as antagonists for the Nociceptin receptor (NOP), a type of opioid receptor. nih.gov Others have been developed as modulators of the orphan nuclear receptor Nur77, which is involved in various biological processes, including cancer cell apoptosis. tandfonline.comnih.gov Additionally, some tetrahydroquinoline derivatives have shown reversible inhibition of the LSD1 enzyme. doi.org The PI3K/Akt/mTOR signaling pathway, crucial in tumor cell proliferation and survival, is another key target for quinoline-based inhibitors like NVP-BEZ235. researchgate.netatlantis-press.com

A well-established mechanism for the biological activity of many quinoline compounds is their ability to interact directly with nucleic acids.

Quinoline derivatives can function as DNA-intercalating agents, inserting themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation, which is a key mechanism for their anticancer effects. Some quinoline-based acetamide (B32628) derivatives are thought to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA synthesis. The planar aromatic structure of the quinoline ring is well-suited for such intercalative binding. arabjchem.org

Receptor Binding and Signaling Pathway Modulation (e.g., NMDA receptors, GPR35)

Cellular Response Mechanisms in In Vitro Systems

The interaction of quinoline derivatives with molecular targets triggers a cascade of cellular responses, which have been observed in various in vitro models.

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. arabjchem.orgnih.gov

Apoptosis: Numerous studies have demonstrated that quinoline compounds can induce apoptosis in cancer cells. nih.gov For example, certain N'-(substituted methylene)-4-(quinoline-4-amino) benzoyl hydrazide derivatives were found to induce cell apoptosis in liver cancer cells through the cleavage of PARP, a key protein in the cell death process. doi.org Similarly, quinoline-indole derivatives have been shown to induce apoptosis and cause mitochondrial depolarization in cancer cells. polyu.edu.hkworktribe.com This pro-apoptotic activity is often linked to the modulation of specific signaling pathways, such as those involving the Nur77 receptor. tandfonline.comnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, quinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. arabjchem.org Many derivatives have been observed to cause cell cycle arrest at the G2/M phase. doi.orgtandfonline.comnih.gov This effect is often attributed to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.govpolyu.edu.hk

| Derivative Class/Compound | Cancer Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| 5,6,7-trimethoxy quinolines (7e, 7f) | A2780, A2780/RCIS, MCF-7, MCF-7/MX | G2/M phase cell cycle arrest, apoptosis induction | nih.gov |

| N'-(substituted methylene)-4-(quinoline-4-amino) benzoyl hydrazides | HepG2 (Liver Cancer) | Cell cycle arrest, apoptosis, PARP cleavage | doi.org |

| Quinoline-indole derivative (34b) | K562 | G2/M phase cell cycle arrest, apoptosis, mitochondrial depolarization | polyu.edu.hk |

| 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone (TMHA37) | Hepatocellular Carcinoma cells | G2/M phase cell cycle arrest, Nur77-dependent apoptosis | tandfonline.comnih.gov |

| Indolo[2,3-b]quinoline derivatives | Jurkat | G2/M phase cell cycle arrest | science.gov |

The antimicrobial activity of quinoline derivatives is often linked to their ability to compromise the structural integrity of microbial cells.

Some quinoline derivatives are believed to inhibit the synthesis of the bacterial cell wall, a structure essential for protecting bacteria from osmotic stress and lysis. mdpi.com For instance, research suggests that 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one may act by inhibiting bacterial cell wall synthesis. In fungi, a plausible mode of action for some quinoline-triazole hybrids is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net Furthermore, certain quinoline derivatives have been shown to inhibit bacterial respiration and motility at low concentrations, suggesting an impact on membrane-associated functions. nih.gov

Apoptosis Induction and Cell Cycle Modulation

Broad-Spectrum Biological Activity Profiles of Substituted Quinolinones

Substituted quinolinones, a class of compounds derived from the quinoline scaffold, have garnered significant attention in medicinal chemistry due to their wide array of biological activities. nih.govmdpi.comresearchgate.netmdpi.com The versatility of the quinoline ring structure allows for various substitutions, leading to derivatives with potent antimicrobial, anticancer, anti-inflammatory, antioxidant, antimalarial, and neuroprotective properties. nih.govmdpi.comresearchgate.netmdpi.comekb.egresearchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular, Antiviral)

Derivatives of the quinoline scaffold are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of pathogens, including bacteria, fungi, mycobacteria, and viruses. mdpi.comresearchgate.netmdpi.comderpharmachemica.com

Antibacterial Activity: Quinoline derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com For instance, certain trifluoroacetyl-substituted quinolones are effective against S. aureus (Gram-positive) and E. coli and A. baumannii (Gram-negative), including antibiotic-resistant strains. nanobioletters.com Molecular docking studies suggest that these compounds may inhibit bacterial DNA gyrase or topoisomerase IV. nanobioletters.com A series of novel quinoline derivatives demonstrated excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. nih.govtandfonline.com Specifically, compounds with a nitro group substitution have shown remarkable activity against all four bacterial strains. derpharmachemica.com Some derivatives have exhibited better activity against S. aureus than reference drugs like chloramphenicol (B1208) and ampicillin. biointerfaceresearch.com The antibacterial potency of these compounds is often attributed to the nature and position of substituents on the quinoline ring. nih.gov For example, quinoline-based amino acid derivatives with a carboxylic acid moiety showed moderate to excellent antibacterial activity. biointerfaceresearch.com

Interactive Data Table: Antibacterial Activity of Quinoline Derivatives

| Compound Type | Bacterial Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| Trifluoroacetyl-substituted quinolones | S. aureus, E. coli, A. baumannii | Inhibition zones of 10-26 mm | nanobioletters.com |

| Novel quinoline derivatives | B. cereus, Staphylococcus, P. aeruginosa, E. coli | MIC: 3.12-50 µg/mL | nih.govtandfonline.com |

| Bromo quinoline hydrazones (nitro substituted) | Gram-positive and Gram-negative bacteria | Promising activity, comparable to ampicillin | derpharmachemica.com |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | MIC: 0.125–8 μg/mL | mdpi.com |

| Isatin-tethered quinolines | M. tuberculosis H37Rv | MIC: 0.06-7.81 µg/mL | mdpi.com |

Antifungal Activity: Quinoline derivatives also exhibit significant antifungal properties. mdpi.comnih.gov A series of new fluorinated quinoline analogs showed good antifungal activity, with some compounds exhibiting over 80% activity against S. sclerotiorum. mdpi.com The presence of an alkene group in the thioether side chain of certain quinoline derivatives was found to enhance antifungal activity. scilit.com Molecular docking studies suggest that these compounds may interact with enzymes like Sclerotinia sclerotiorum dihydroorotate (B8406146) dehydrogenase (SsDHODH). scilit.com Furthermore, some quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, showed potent inhibitory activity against Candida albicans, including fluconazole-resistant strains. nih.gov

Antitubercular Activity: The quinoline scaffold is a promising lead for the development of new drugs against Mycobacterium tuberculosis. austinpublishinggroup.comnih.gov Many quinoline derivatives, including those initially synthesized as antimalarials, have demonstrated anti-TB activity. austinpublishinggroup.com For instance, a series of 33 quinoline derivatives were evaluated for their in vitro activity against M. tuberculosis H37Rv, with some compounds showing significant activity at MICs of 3.12 and 6.25 µg/mL. nih.gov Isatin-tethered quinoline derivatives have also shown potent anti-M. tuberculosis activity, with MICs as low as 0.06 µg/mL, outperforming some standard drugs. mdpi.com These compounds were also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.com

Antiviral Activity: Quinoline derivatives have demonstrated notable antiviral activity against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV). researchgate.netmdpi.comnih.gov Two novel quinoline derivatives showed dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range, possibly by interfering with the early stages of infection. nih.gov Other derivatives have been found to be effective against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org The antiviral mechanism of these compounds is thought to involve interactions with viral proteins and nucleic acids, inhibiting viral replication. doi.org

Antiproliferative and Anticancer Mechanisms

The quinoline scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing potent activity against various cancer cell lines. ekb.egarabjchem.orgresearchgate.net These compounds exert their effects through multiple mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egsci-hub.se

Quinoline derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression, such as PDK1, CDK2, and topoisomerase. For example, a series of quinoline amide derivatives were found to be good inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. researchgate.net Other derivatives act as tubulin inhibitors, targeting the colchicine (B1669291) binding site and disrupting microtubule formation, which is crucial for cell division. ekb.eg

Furthermore, many quinoline derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov Some quinoline-azetidinone hybrids, for instance, exhibited potent antiproliferative activity and induced apoptosis in human liver carcinoma cell lines. nih.gov The cytotoxic effects of these compounds are often selective for cancer cells, with lower toxicity observed in non-cancerous cells. ekb.eg While some 3-aryl-2-quinolone derivatives did not show in vitro cytotoxicity, they demonstrated antimigratory effects and enhanced the efficacy of conventional cytotoxic agents when used in combination therapy. acs.org

Interactive Data Table: Anticancer Mechanisms of Quinoline Derivatives

| Compound Type | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline amide derivatives | - | VEGFR-2 kinase inhibition | researchgate.net |

| 2-amido and ureido quinoline derivatives | 41 oncogenic kinases | Kinase inhibition | researchgate.net |

| Quinoline-azetidinone hybrids | Human liver carcinoma (HEP G2), Human hepatoma (HEP 3B) | Induction of apoptosis | nih.gov |

| Indeno[1,2-c]quinoline derivatives | SAS, A549, HeLa, BT483 | Topoisomerase I & II inhibition | nih.gov |

| 3-Aryl-2-quinolone derivatives | - | Antimigratory, enhances cytotoxic agents | acs.org |

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their potential as anti-inflammatory agents, targeting key enzymes and pathways involved in the inflammatory response. nih.govmdpi.comorientjchem.org

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov For example, pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com

Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory activity. nih.gov For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX-inhibition. nih.gov A series of hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline demonstrated anti-inflammatory activity with 31% to 45% inhibition in a carrageenan-induced paw edema model in rats. orientjchem.org

Interactive Data Table: Anti-inflammatory Activity of Quinoline Derivatives

| Compound Type | Mechanism of Action | Model/Assay | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]quinoline derivatives | Inhibition of iNOS and COX-2 | LPS-induced NO production in RAW 264.7 cells | mdpi.com |

| Quinolines with carboxamide moiety | TRPV1 antagonism | - | nih.gov |

| Quinolines with carboxylic acid | COX-inhibition | - | nih.gov |

| 6-substituted-2-chloro-3-formyl quinoline hydrazones | - | Carrageenan-induced paw edema in rats | orientjchem.org |

| Thiazolidinedione-quinoline hybrids | Modulation of IFN-γ and TNF-α | ELISA | benthamdirect.com |

Antioxidant Properties and Radical Scavenging Mechanisms

Quinoline derivatives have been identified as promising antioxidants with the ability to scavenge free radicals through various mechanisms. nih.govredalyc.org Their antioxidant potential is often evaluated based on their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov

The primary mechanisms involved in the radical scavenging processes of quinoline derivatives are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govafricaresearchconnects.com Theoretical studies using density functional theory (DFT) have shown that in the gas phase, the HAT mechanism is predominant, while in the presence of a solvent, mechanisms like single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET) become more favorable. africaresearchconnects.com

The antioxidant efficiency of some quinoline derivatives has been found to be more efficient than the standard antioxidant Trolox. nih.gov However, studies on certain chalcone quinoline derivatives showed that their antioxidant capacity was relatively low compared to butylated hydroxytoluene (BHT). africaresearchconnects.com Some quinoline derivatives have also demonstrated the ability to mimic the activity of the thiol peroxidase enzyme, contributing to their antioxidant action. redalyc.org

Antimalarial and Antiparasitic Activities

The quinoline scaffold is historically significant in the development of antimalarial drugs, with quinine (B1679958) being a well-known example. mdpi.comaustinpublishinggroup.com Many synthetic quinoline derivatives continue to be investigated for their potent antimalarial and broader antiparasitic activities. mdpi.com

Quinoline derivatives that are recognized as antimalarial agents have also shown activity against M. tuberculosis. austinpublishinggroup.com The development of new quinoline-based compounds is often inspired by the structures of clinically used drugs like chloroquine (B1663885) and mefloquine. mdpi.comaustinpublishinggroup.com The mechanism of action for many antimalarial quinolines involves interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of heme within the parasite.

Beyond malaria, quinoline derivatives have shown promise against other parasites. Their broad biological activity profile makes them a valuable scaffold for the development of new antiparasitic agents. mdpi.com

Neuroprotective Mechanisms and Neurological Target Interactions

Quinoline derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's due to their neuroprotective properties. nih.govnih.govsamipubco.com These compounds can exert their effects through multiple mechanisms, including antioxidant activity and inhibition of key enzymes involved in neurodegeneration. nih.govnih.gov

One of the primary neuroprotective mechanisms is their antioxidant activity, which helps in reducing oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. nih.govsamipubco.com As discussed in the antioxidant section, they can scavenge free radicals and protect neuronal cells from damage. nih.gov

Furthermore, molecular docking simulations have predicted that some quinoline derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.govijprajournal.comresearchgate.net Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. nih.gov Inhibition of MAO-B and COMT can increase dopamine (B1211576) levels, which is a key strategy in the treatment of Parkinson's disease. nih.govijprajournal.com Some derivatives may also act as taurine (B1682933) dehydrogenase inhibitors, which can provide neuroprotection and have mood-regulating effects. ijprajournal.com The ability of certain quinoline derivatives to act on multiple targets makes them attractive candidates for the development of multifunctional drugs for complex neurological disorders. nih.gov

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance in cancer cells is a phenomenon where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs, posing a significant challenge to effective chemotherapy. nih.govnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1). dovepress.comgoogle.comacs.org These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. dovepress.comnih.gov

The quinoline scaffold, a core component of this compound, has been a key focus in the development of agents capable of reversing MDR. nih.govnih.govsemanticscholar.org In vitro studies on various quinoline derivatives have demonstrated their ability to inhibit the function of these efflux pumps, particularly P-gp, thus resensitizing resistant cancer cells to chemotherapy. nih.govdovepress.com

The primary molecular mechanism identified for the MDR-reversing activity of quinoline derivatives is the direct inhibition of P-gp transport function. nih.gov This is typically assessed using in vitro models, such as cancer cell lines that overexpress P-gp. One common method involves measuring the intracellular accumulation of a fluorescent P-gp substrate, like rhodamine 123. dovepress.comsemanticscholar.org In the presence of a P-gp inhibitor, the efflux of rhodamine 123 is blocked, leading to its accumulation within the resistant cells, which can be quantified by flow cytometry. dovepress.com

Research on novel 5-oxo-hexahydroquinoline derivatives, which share a core structural similarity, has shown that specific substitutions significantly influence P-gp inhibitory activity. For instance, in a study using uterine sarcoma cells overexpressing P-gp (MES-SA/Dx5), derivatives with a 2-nitrophenyl group at the C4 position and a 4-chlorophenyl carboxamide at the C3 position demonstrated the highest activities. dovepress.com One particularly active derivative, designated 5c, was found to significantly increase the intracellular accumulation of rhodamine 123. dovepress.com

Another key in vitro assessment is the ability of these compounds to enhance the cytotoxicity of conventional chemotherapy drugs in resistant cells. dovepress.com By inhibiting P-gp, quinoline derivatives can increase the intracellular concentration of drugs like doxorubicin (B1662922) (DXR), thereby lowering their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A significant reduction in the IC50 of a chemotherapeutic agent when co-administered with a quinoline derivative indicates a potent reversal of resistance.

For example, the 5-oxo-hexahydroquinoline derivative 5c, at concentrations of 10 and 25 µM, reduced the IC50 of doxorubicin by 70.1% and 88.7%, respectively, in resistant MES-SA/Dx5 cells. dovepress.com Similarly, studies on 6-methoxy-2-arylquinoline derivatives demonstrated that compounds 5a and 5b were potent P-gp inhibitors, being 1.3-fold and 2.1-fold stronger than the reference inhibitor verapamil, respectively. semanticscholar.org

| Compound | Concentration (µM) | Effect on Rhodamine 123 Accumulation | Reference |

|---|---|---|---|

| 5c (a 5-oxo-hexahydroquinoline derivative) | 100 | Significantly increased intracellular accumulation | dovepress.com |

| Compound | Concentration (µM) | Reduction in Doxorubicin IC50 | Reference |

|---|---|---|---|

| 5c (a 5-oxo-hexahydroquinoline derivative) | 10 | 70.1% | dovepress.com |

| 25 | 88.7% |

| Compound | P-gp Inhibition Fold Change (vs. Verapamil) | Reference |

|---|---|---|

| 5a | 1.3 | semanticscholar.org |

| 5b | 2.1 |

Molecular docking studies have further elucidated the interaction between quinoline derivatives and P-gp. These computational models predict the binding of these small molecules to specific sites within the P-gp transporter, suggesting that they act as competitive inhibitors. nih.govsemanticscholar.org For instance, one study identified six probable binding site residues for the quinoline derivative YS-7a: SER270, VAL273, VAL274, ILE354, VAL357, and PHE390. nih.gov Such interactions are believed to allosterically or directly inhibit the conformational changes required for ATP hydrolysis and substrate efflux, thus blocking the pump's function. nih.gov Some derivatives have also been shown to stimulate the ATPase activity of P-gp, which, without leading to transport, can deplete the cell's energy and contribute to the inhibitory effect. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 6 Ethyl 2 Methylquinolin 4 Ol Analogs

Influence of Substituent Position and Nature on Biological Activityrsc.org

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the placement and chemical nature of various substituents on the core ring structure. ontosight.ai SAR studies have consistently demonstrated that even minor alterations to the quinoline scaffold can lead to significant changes in pharmacological efficacy. rsc.org

Role of Ethyl Group at C6 and Methyl Group at C2 in Modulating Activity

The presence of alkyl groups, such as an ethyl group at the C6 position and a methyl group at the C2 position, can significantly modulate the biological activity of quinolin-4-ol analogs. The introduction of hydrophobic groups like alkyl chains into the quinoline ring can enhance anticancer activity by improving binding affinity to target receptors. orientjchem.org For instance, the substitution at the C6 position with an electron-donating group, such as a methoxy (B1213986) group, has been shown to be a factor in the potency of certain quinoline derivatives. nih.gov This suggests that the electronic properties of the substituent at C6 play a crucial role.

Similarly, the C2 position is also a key site for modification. In some series of quinoline derivatives, alkyl groups at the C2 position were found to be more advantageous for antineoplastic activity than aryl groups. researchgate.net The condensation of aldehydes with a C2-methyl group on the quinoline ring has led to compounds with enhanced anti-malarial potency, attributed to the formation of a vinyl group at this position. nih.gov

Significance of the Hydroxyl Group at C4 in Quinolin-4-OL Systems

The hydroxyl group at the C4 position of the quinoline ring is a critical determinant of biological activity. researchgate.net This group can participate in hydrogen bonding interactions within receptor binding sites, a crucial factor for ligand-receptor recognition and subsequent biological response. The C4-hydroxyl group also allows for tautomerism, existing in equilibrium with its keto form, quinolin-4-one. This tautomeric equilibrium can influence the molecule's electronic distribution and reactivity.

Impact of Aromatic Ring Modifications on Receptor Affinity and Pathway Modulationnih.gov

Modifications to the aromatic (benzene) portion of the quinoline ring system have a profound impact on receptor affinity and the modulation of signaling pathways. nih.gov Appending an additional aromatic ring to the quinoline scaffold has been shown to dramatically increase receptor binding affinity in certain analogs. nih.gov For example, the fusion of a benzofuran (B130515) ring to the quinoline core has been explored to create novel heterocyclic compounds with potential biological activities. mdpi.com

The introduction of substituents on the benzene (B151609) ring can alter the electronic properties and lipophilicity of the entire molecule, thereby influencing how it interacts with biological targets. orientjchem.org For instance, the placement of a fluorine atom at the C6 position has been shown to significantly enhance antibacterial activity. orientjchem.org Docking and molecular dynamics simulations have revealed that different substitutions on the quinoline ring lead to distinct interaction profiles with specific amino acid residues in receptor pockets, which can influence signaling bias. jst.go.jp

Correlation Between Molecular Descriptors and Biological Outcomesresearchgate.netacademicdirect.org

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the molecular descriptors of quinoline derivatives with their biological activities. dergipark.org.trnih.gov These studies establish mathematical models that predict the biological activity of compounds based on their structural and physicochemical properties. dergipark.org.tr

Molecular descriptors such as electronic parameters (e.g., HOMO-LUMO energies, electronegativity), hydrophobicity (e.g., logP), and steric properties (e.g., molecular volume) are calculated and correlated with biological outcomes like anti-proliferative or anti-inflammatory activity. researchgate.net For some quinolinone-based compounds, van der Waals volume, electron density, and electronegativity have been identified as pivotal for antituberculosis activity. cabidigitallibrary.org

The analysis of these descriptors helps in understanding the structural requirements for a desired biological effect. For example, a QSAR study on 5,8-quinolinequinone derivatives found that anti-cancer activity was dependent on factors like the electrophilicity index, ionization potential, and molecular volume. researchgate.net

Table 1: Key Molecular Descriptors and Their Influence on Biological Activity

| Molecular Descriptor | Influence on Biological Activity | Reference |

| Electronegativity | Can be a highly correlated parameter for both electronic and thermochemical properties influencing activity. | researchgate.net |

| Hydrophobicity (logP) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors. | orientjchem.org |

| Molecular Volume | Relates to the size of the molecule and how it fits into a receptor's binding site. | dergipark.org.tr |

| Van der Waals Volume | Important for antituberculosis activity in certain quinolinone derivatives. | cabidigitallibrary.org |

| Electron Density | Plays a pivotal role in the antituberculosis activity of specific quinolinone compounds. | cabidigitallibrary.org |

Ligand-Based and Structure-Based Design Principles for Optimized Quinoline Derivativesmdpi.comresearchgate.net

The design of optimized quinoline derivatives leverages both ligand-based and structure-based approaches. ijprajournal.com

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active. ijprajournal.com Techniques like pharmacophore modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are used to identify the essential structural features required for activity. mdpi.comijprajournal.com CoMFA (Comparative Molecular Field Analysis) is a 3D-QSAR method that has been successfully used to analyze the structure-activity relationship of quinoline-based compounds and guide the design of new, more potent analogs. mdpi.comresearchgate.net

Structure-based design , on the other hand, is utilized when the 3D structure of the target receptor is available. ijprajournal.com Molecular docking is a primary tool in this approach, allowing for the prediction of how a ligand will bind to a receptor's active site. ijprajournal.com This enables the rational design of derivatives with improved binding affinity and selectivity. By visualizing the interactions between the quinoline derivative and the receptor, specific modifications can be proposed to enhance these interactions. jst.go.jp For instance, if a hydrophobic pocket is identified in the receptor, a corresponding hydrophobic substituent can be added to the quinoline scaffold to improve binding.

Both approaches are often used in a complementary fashion to accelerate the discovery and optimization of novel quinoline-based therapeutic agents. mdpi.com

Future Research Trajectories for 6 Ethyl 2 Methylquinolin 4 Ol and Advanced Quinoline Compounds

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods, which often required harsh conditions, to more sophisticated and environmentally benign approaches. tandfonline.com Traditional techniques like the Skraup, Doebner-von Miller, and Friedländer syntheses have laid the groundwork, but modern research focuses on enhancing efficiency, diversity, and green credentials. rsc.org

Future synthetic explorations will likely concentrate on the following areas:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to construct complex molecules, offering high atom economy. rsc.org The application of MCRs, such as the Povarov and Gewald reactions, to generate diverse quinoline scaffolds is a promising avenue for creating libraries of compounds for screening. rsc.org

Catalytic Systems: The use of transition-metal catalysts (e.g., copper, rhodium, cobalt), Brønsted acids, and iodine has revolutionized quinoline synthesis. mdpi.comrsc.org Research continues to identify novel catalysts that can operate under milder conditions, are more cost-effective, and allow for greater functional group tolerance. tandfonline.com Environmentally friendly "green" catalysts, such as H2SO4 and I2 in glycerol, are also gaining traction.

C-H Bond Activation: Direct C-H bond activation and annulation strategies represent a powerful and efficient method for constructing the quinoline core. mdpi.com These reactions avoid the need for pre-functionalized starting materials, simplifying synthetic routes.

Microwave and Sonochemical Methods: The use of microwave irradiation and sonochemistry offers benefits such as reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry. tandfonline.com

A summary of key synthetic strategies for quinoline derivatives is presented in Table 1.

Table 1: Overview of Synthetic Methodologies for Quinoline Derivatives

| Synthetic Strategy | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Classical Methods | Includes Friedländer, Skraup, Doebner-von Miller, and Pfitzinger reactions. | Well-established and understood. | rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a complex product. | High efficiency, atom economy, and structural diversity. | rsc.org |

| Metal-Catalyzed Synthesis | Employs catalysts like copper, ruthenium, and rhodium for cyclization and annulation. | High yields, selectivity, and functional group tolerance. | mdpi.comrsc.org |

| Green Chemistry Approaches | Utilizes eco-friendly solvents (e.g., water), reusable catalysts, or solvent-free conditions. | Reduced environmental impact and cost. | tandfonline.com |

Advanced Computational Approaches in Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and rapid screening of new therapeutic agents while reducing costs and time. dergipark.org.trgithub.io For quinoline-based compounds like 6-Ethyl-2-methylquinolin-4-ol, these in silico methods can predict biological activity, optimize structures, and identify promising candidates for synthesis and testing. mdpi.combohrium.com

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., a quinoline derivative) when bound to a specific protein target. nih.govmdpi.com It is widely used to screen virtual libraries of compounds against biological targets to identify potential hits. scielo.br For instance, docking studies have been used to evaluate quinoline derivatives as inhibitors of HIV reverse transcriptase and bacterial DNA gyrase. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.br This allows for the prediction of the activity of novel, unsynthesized compounds and helps to identify key structural features that influence potency. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes that cannot be captured by static docking poses. scielo.brnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. dergipark.org.tr Computational tools like SwissADME can predict these properties early in the design process, helping to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov

The integration of these computational methods facilitates a more targeted and efficient drug discovery pipeline, as illustrated by studies on various quinoline derivatives. mdpi.comnih.gov

Table 2: Computational Tools in Quinoline Drug Design

| Computational Method | Application in Drug Discovery | Example in Quinoline Research | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | Identifying interactions of quinoline derivatives with HIV reverse transcriptase. | nih.govmdpi.com |

| QSAR | Correlates chemical structure with biological activity to predict potency. | Speeding up the creation of new quinoline derivatives with enhanced pharmacokinetics. | rsc.orgscielo.br |

| MD Simulations | Simulates the movement of atoms and molecules to assess complex stability. | Analyzing the stability of hexahydroquinolines bound to Plasmodium falciparum protein kinase. | nih.gov |

| ADMET Screening | Predicts pharmacokinetic and toxicity properties of drug candidates. | Evaluating the drug-likeness of novel quinoline-sulfonamides. | dergipark.org.trnih.gov |

Elucidation of Intricate Molecular Interaction Networks

Understanding how a compound interacts with its biological target at the molecular level is fundamental to drug design. For quinoline derivatives, elucidating these intricate interaction networks is key to optimizing their efficacy and selectivity. Computational and experimental techniques are used to map the binding of these ligands to target proteins.

Molecular docking studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the quinoline scaffold and amino acid residues in the active site of a target protein. researchgate.netorientjchem.org For example, in a study of quinoline-sulfonamides targeting monoamine oxidases (MAO), hydrogen bonds with tyrosine residues (TYR444 and TYR69 in MAO-A; TYR434 and TYR60 in MAO-B) were identified as crucial for the catalytic mechanism. nih.gov Similarly, the binding modes of novel quinoline derivatives against bacterial proteins have been analyzed to understand their antibacterial mechanism. researchgate.net

Network pharmacology is an emerging approach that moves beyond the "one-target, one-drug" paradigm to investigate the complex network of interactions between a drug, its multiple targets, and various signaling pathways. orientjchem.org This systems-level view is particularly relevant for complex diseases like cancer. A study on an indole-quinoline derivative used network pharmacology to identify multiple potential targets, including STAT3, BCL2, and MMP9, and analyzed the binding affinities through molecular docking. orientjchem.org This approach provides a theoretical framework for understanding the compound's multi-faceted anticancer effects.

Development of Multi-Targeting Quinoline-Based Compounds

The multifactorial nature of many chronic diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target drugs. researchgate.netmdpi.com These agents are designed to simultaneously modulate multiple biological targets, which can lead to enhanced therapeutic efficacy and a reduced risk of drug resistance. mdpi.com The quinoline scaffold, with its chemical versatility, is an excellent framework for designing such multi-targeting compounds. researchgate.netmdpi.com

Promising research areas include:

Dual-Target Inhibitors for Neurodegenerative Diseases: In Alzheimer's disease, designing compounds that can inhibit both cholinesterases (ChE) and monoamine oxidases (MAO) is a promising strategy. A series of quinoline-sulfonamides were synthesized and evaluated as dual inhibitors, with some compounds showing potent activity against both enzyme families. nih.gov

Multi-Targeted Anticancer Agents: Cancer progression involves multiple dysregulated pathways. mdpi.com Quinoline derivatives are being designed to hit several critical cancer targets at once. For example, researchers have designed compounds based on the quinoline ring to synergistically inhibit topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the drug efflux pump ABCG2, thereby targeting DNA replication, oncogene expression, and multidrug resistance simultaneously. mdpi.com

Hybrid Molecules: Another strategy involves creating hybrid molecules by combining the quinoline core with other pharmacologically active moieties. This approach has been used to develop dual-acting agents for the reactivation of latent HIV-1 by incorporating a zinc-binding group from HDAC inhibitors onto a 2-methylquinoline (B7769805) nucleus. rsc.org

The development of multi-target quinoline derivatives represents a sophisticated approach to treating complex diseases, moving beyond single-target therapies toward more holistic and potentially more effective treatments. researchgate.netmdpi.com

常见问题

Q. What are the common synthetic routes for 6-Ethyl-2-methylquinolin-4-OL and its derivatives?

The synthesis typically involves functionalizing the quinoline core through reactions with amino, hydroxyl, or alkyl groups. For example, 6-amino-2-methylquinolin-4-ol (a precursor) reacts with salicylaldehyde in ethanol under reflux to form Schiff bases, or with phthalic anhydride in dioxane–acetic acid to yield isoindole-1,3-dione derivatives . Ethyl bromoacetate and bromoacetophenone are used in heterocyclization reactions to generate thiazolidin-4-one or thiazole derivatives, with sodium acetate as a catalyst .

Q. How is the structural characterization of this compound typically performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : and NMR identify substituent positions and electronic environments .

- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., π-π stacking in crystal structures) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound affecting experimental design?

- Solubility : Preferentially dissolves in organic solvents (ethanol, DMSO) but exhibits limited aqueous solubility, necessitating solvent optimization for biological assays .

- Stability : Degrades under extreme pH or high temperatures; storage in inert atmospheres at low temperatures is recommended .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound derivatives during heterocyclization?

- Catalyst selection : Sodium acetate enhances cyclization efficiency in ethanol .

- Reagent stoichiometry : Equimolar ratios of thiourea intermediates with ethyl bromoacetate minimize side products .

- Temperature control : Reflux conditions (70–80°C) balance reaction kinetics and thermal stability .

Q. How can researchers address contradictions in spectroscopic data when synthesizing novel derivatives?

- Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities in functional group assignments .

- Crystallographic verification : Compare experimental X-ray data with computational models (e.g., DFT) to validate tautomeric forms or stereochemistry .

- Literature benchmarking : Contrast results with analogous quinoline derivatives (e.g., 6-methoxy-2-methylquinolin-4-ol) to identify outliers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antimicrobial assays : Broth microdilution tests against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme inhibition studies : Target enzymes like topoisomerase II or cytochrome P450 using fluorometric or colorimetric substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values and selectivity indices .

Q. How does the substitution pattern (e.g., ethyl vs. methoxy groups) influence the biological activity of quinolin-4-ol derivatives?

- Structure-Activity Relationship (SAR) : Ethyl groups enhance lipophilicity, improving membrane permeability, while methoxy groups increase electron density, affecting binding to aromatic residues in target proteins .

- Case study : this compound derivatives show higher antimalarial activity compared to 6-methoxy analogs due to optimized hydrophobic interactions .

Data Analysis and Contradiction Management

Q. What methodologies resolve discrepancies in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice or cell line heterogeneity .

- Mechanistic studies : Use molecular docking or SPR (Surface Plasmon Resonance) to confirm target engagement independently .

Q. How can computational tools enhance the design of this compound derivatives?

- Retrosynthetic analysis : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic routes based on reaction databases .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties, guiding derivative prioritization .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Solvent compatibility : Use DMSO concentrations ≤1% to avoid cellular toxicity .

- Light sensitivity : Protect photosensitive derivatives from UV exposure to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。